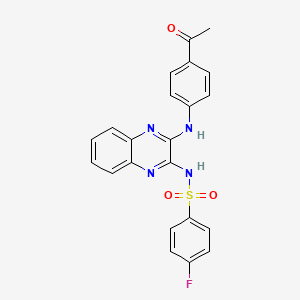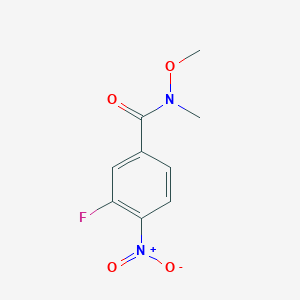
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide
描述
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O4 and a molecular weight of 228.18 g/mol . It is characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core. This compound is typically found as a white to yellow powder or crystals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be achieved through the reaction of 3-Fluoro-4-nitrobenzoic acid with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent such as dichloromethane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Reduction: 3-Fluoro-N-methoxy-N-methyl-4-aminobenzamide.
Hydrolysis: 3-Fluoro-4-nitrobenzoic acid and N,O-Dimethylhydroxylamine.
科学研究应用
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitro groups play a crucial role in its reactivity and interactions with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Fluoro-N-methyl-4-nitrobenzamide: Lacks the methoxy group, resulting in different reactivity and properties.
4-Nitrobenzamide: Lacks both the fluoro and methoxy groups, leading to distinct chemical behavior.
3-Fluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of the amide group, affecting its reactivity and applications.
Uniqueness
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications .
属性
IUPAC Name |
3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCCKBPILZXRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
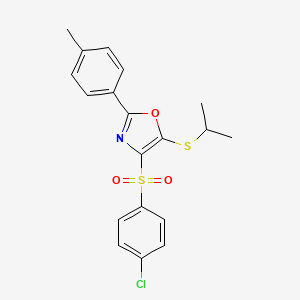
![5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2439565.png)
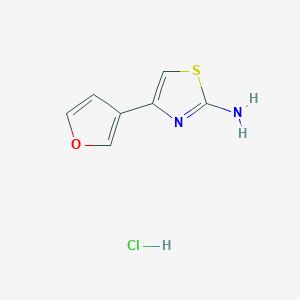
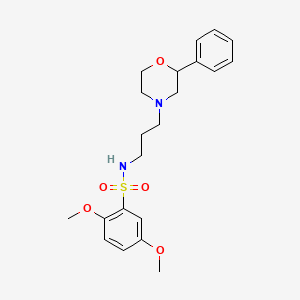
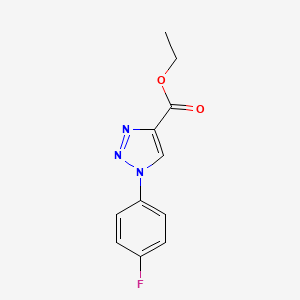


![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)
![N',N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'1,N'3-dimethylpropanedihydrazide](/img/structure/B2439578.png)
![[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine](/img/structure/B2439579.png)
![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)
